In the landscape of medicinal chemistry, the pyridinylthiophene scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The subtle yet significant impact of isomeric variations on the pharmacological profile of these compounds presents a compelling area of investigation for drug discovery and development. This guide offers an in-depth comparative analysis of pyridinylthiophene isomers, drawing upon experimental data to elucidate their differential effects in key biological assays. We will explore the nuances of their structure-activity relationships (SAR), providing a valuable resource for researchers navigating the development of novel therapeutics based on this versatile heterocyclic system.
The relative positioning of the nitrogen atom in the pyridine ring and the point of attachment to the thiophene ring can dramatically influence the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. These seemingly minor structural alterations can lead to profound differences in potency, selectivity, and overall pharmacological effect. This guide will focus on the comparative analysis of derivatives of 3-(thiophen-2-yl)pyridine and its thioether analogue, 3-(thiophen-2-ylthio)pyridine, in anticancer and kinase inhibition assays.
Experimental data from various studies allows for a comparative assessment of the biological activities of different pyridinylthiophene-based compounds. Here, we present a summary of their inhibitory concentrations (IC50) in both enzymatic and cell-based assays.
Kinases are a critical class of enzymes often implicated in cancer and inflammatory diseases. The inhibitory activity of 3-(thiophen-2-yl)pyridine derivatives has been evaluated against a panel of kinases, revealing a distinct selectivity profile.
Note: The inhibitory activity of these compounds against CK2α was generally low, with most showing less than 20% inhibition at a concentration of 5 µM.
The data clearly indicates that derivatives of 3-(thiophen-2-yl)pyridine can be potent inhibitors of the DYRK family of kinases, with some compounds exhibiting IC50 values in the low nanomolar range.[1][2]
The anticancer potential of pyridinylthiophene derivatives has been demonstrated in various cancer cell lines. The following table summarizes the cytotoxic activity of 3-(thiophen-2-ylthio)pyridine derivatives.
This particular derivative also demonstrated inhibitory activity against a panel of kinases, including FGFR2, FGFR3, EGFR, Janus kinase, and RON, with IC50 values ranging from 2.14 to 12.20 µM.[3] Cell-cycle analysis revealed that this compound could arrest HepG2 cells in the G1/G0 phase, indicating its potential to halt cancer cell proliferation.[3]
The biological effects of pyridinylthiophene derivatives are often mediated through their interaction with specific signaling pathways that are crucial for cell growth, proliferation, and survival.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[3][4][5][6][7] Inhibition of EGFR is a key therapeutic strategy.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is involved in various cellular processes, including proliferation and apoptosis.[1][8][9][10][11] Its dysregulation has been linked to several diseases.
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays discussed.
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
The comparative analysis of pyridinylthiophene isomers, though currently focused on a limited set of publicly available data, underscores the profound impact of isomeric positioning on biological activity. The presented data on 3-(thiophen-2-yl)pyridine and its thioether analogue highlight their potential as potent kinase inhibitors and anticancer agents. The provided experimental protocols offer a robust framework for the continued investigation and direct comparison of a wider range of pyridinylthiophene isomers.
Future research should prioritize the synthesis and parallel biological evaluation of a comprehensive library of pyridinylthiophene isomers. This will enable a more complete understanding of the structure-activity relationships and facilitate the rational design of next-generation therapeutics with enhanced potency and selectivity. The exploration of their effects on a broader range of biological targets and signaling pathways will undoubtedly uncover new therapeutic opportunities for this versatile and promising class of compounds.
-
Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. Arch Pharm (Weinheim). 2019 Aug;352(8):e1900024. [Link]
-
Schmitt, C., Kail, D., Mariano, M., Empting, M., Weber, N., Paul, T., Hartmann, R. W., & Engel, M. (2014). Biological activity of 3-(thiophen-2-yl)pyridine derivatives with diversification at the 4-position of the thiophene core. PLoS One, 9(3), e87851. [Link]
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]
-
Gene Ontology Consortium. urokinase plasminogen activator signaling pathway. Saccharomyces Genome Database. [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(9), 120. [Link]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]
-
Chapman, H. A., & Wei, Y. (2017). Plasminogen activator receptor assemblies in cell signaling, innate immunity, and inflammation. American journal of physiology. Lung cellular and molecular physiology, 312(3), L327–L336. [Link]
-
Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews. Molecular cell biology, 2(2), 127–137. [Link]
-
Blaszczak, W., & Bar-Sagi, D. (2020). The urokinase-type plasminogen activator receptor (uPAR) in inflammation and disease: a unique inflammatory pathway activator. Journal of leukocyte biology, 108(4), 1143–1157. [Link]
-
Mita, P., & Strazzullo, M. (2018). Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications. Frontiers in oncology, 8, 24. [Link]
-
Ragno, P. (2015). Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View. Current medicinal chemistry, 22(13), 1546–1557. [Link]
-
Soppa, U., & Becker, W. (2015). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. British journal of cancer, 113(3), 377–383. [Link]
-
Wikipedia. DYRK1A. [Link]
-
Abekhoukh, S., Planque, C., Ripoll, C., Urbaniak, P., Paul, J. L., Delabar, J. M., & Janel, N. (2012). Dyrk1A, a serine/threonine kinase, is involved in ERK and Akt activation in the brain of hyperhomocysteinemic mice. Molecular neurobiology, 46(2), 337–347. [Link]
-
Menon, V. R., & Litovchick, L. (2015). Abstract 1022: DYRK1A kinase regulates mTOR signaling via modulating the TSC complex. Cancer Research, 75(15_Supplement), 1022. [Link]
-
Park, H., Lee, K. S., Kim, H. Y., & Park, S. J. (2015). Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death. PloS one, 10(6), e0129852. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, M. A., & Abo-Mansour, H. E. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC advances, 12(45), 29330–29352. [Link]
-
El-Naggar, A. M., Ibrahim, H. S., Eldehna, W. M., & Abdel-Aziz, H. A. (2021). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Molecules (Basel, Switzerland), 26(16), 4966. [Link]
-
Biological Activities of Thiophenes. Encyclopedia.pub. (2024). [Link]
-
Elnaggar, D. H., Mohamed, A. M., Abdel Hafez, N. A., Azab, M. E., Elasasy, M. E. A., Awad, H. M., Farghaly, T. A., & Amr, A. E. G. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS omega, 6(5), 3788–3798. [Link]
-
Dashyan, S. G., Stepanyan, G. M., Safaryan, K. L., & Potapov, A. S. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic chemistry, 149, 107435. [Link]
-
El-Gazzar, M. G., & Al-Salahi, R. (2015). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 23(6), 642–649. [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Xiu, Y., Wu, Y., & Jiang, H. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 36(1), 133–141. [Link]
-
Biological activity of 3-(thiophen-2-yl)pyridine derivatives with diversification at the 4-position of the thiophene core. figshare. (2014). [Link]
-
El-Damasy, A. K., Lee, J. A., Seo, S. H., & Pae, A. N. (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future medicinal chemistry, 11(18), 2395–2414. [Link]
-
Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Molecules (Basel, Switzerland), 23(12), 3243. [Link]
-
van der Meer, M., Wisse, J., de Kloe, G. E., van der Marel, G. A., Overkleeft, H. S., & van der Stelt, M. (2015). Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines. Journal of medicinal chemistry, 58(24), 9672–9683. [Link]
-
Kandioller, W., Kurzwernhart, A., Merni, D., Casini, A., Meier-Menches, S. M., & Heffeter, P. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. Molecules (Basel, Switzerland), 26(3), 633. [Link]
-
Schenone, S., Brullo, C., & Bruno, O. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(16), 1649–1685. [Link]
-
Arras, A., Sechi, M., & Arras, C. (2024). Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines. ChemMedChem, 19(7), e202300662. [Link]
-
Al-Warhi, T., Sabt, A., & Elkaeed, E. B. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules (Basel, Switzerland), 27(24), 8963. [Link]
-
Witter, D. J., Harrington, P. E., & Wilson, K. J. (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorganic & medicinal chemistry letters, 20(2), 679–683. [Link]
-
Din, H., & Khan, I. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules (Basel, Switzerland), 27(19), 6594. [Link]
-
Prakash, C. R., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. [Link]
-
Nelson, R. A., Schronce, T., Huang, Y., Albugami, A., Kulik, G., & Welker, M. E. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules (Basel, Switzerland), 23(7), 1628. [Link]